(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone
Overview
Description
(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone is a compound that belongs to the class of furazan derivatives
Mechanism of Action
Target of Action
The primary target of this compound is the soluble adenylate cyclase (sAC) . This enzyme is known to catalyze the synthesis of the second messenger cAMP through the cyclization of ATP .
Mode of Action
The compound interacts with its target, the sAC, by binding to its active site . The binding induces significant conformational changes in the enzyme, which in turn affects its activity . The compound is also known to bind at both the substrate binding pocket and the allosteric site .
Biochemical Pathways
The compound affects the cAMP pathway. By interacting with sAC, it influences the production of cAMP, a crucial second messenger in many biological processes . The downstream effects of this interaction can vary depending on the specific cellular context.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its influence on cAMP production. As cAMP is involved in a wide range of cellular processes, the effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-furazan-3-yl)-piperidin-1-yl-methanone typically involves the reaction of 4-amino-furazan-3-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group on the furazan ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted furazan derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of energetic materials due to its high nitrogen content and stability.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(1-amino-2-cyanovinyl)furazan: Known for its use in the synthesis of pyrazoles and annulated derivatives of furazano[3,4-b]pyridines.
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan: Utilized as a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives.
Uniqueness
(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone is unique due to its combination of a furazan ring and a piperidine moiety
Properties
IUPAC Name |
(4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-7-6(10-14-11-7)8(13)12-4-2-1-3-5-12/h1-5H2,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHTWIYVANKCPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NON=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329484 | |
Record name | (4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802464 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329922-46-5 | |
Record name | (4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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